molecular formula C15H15N B8459290 Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine)

Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine)

Cat. No.: B8459290
M. Wt: 209.29 g/mol
InChI Key: USDNTLSSMWDFHG-UHFFFAOYSA-N
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Description

Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) is an organic compound that combines the properties of styrene and 2-vinylpyridine. It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen. This compound is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) can be synthesized through various methods. One common method involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol. The reaction is carried out between 150–200°C in an autoclave . Another method involves the reaction of acrylonitrile and acetylene in the presence of organocobalt compounds as a catalyst .

Industrial Production Methods: In industrial settings, the production of 2-vinylpyridine often involves the use of 2-methylpyridine and formaldehyde. The reaction mixture is introduced into a tubular reactor, and the reaction is carried out at high temperatures and pressures. The resultant product is then purified through fractional distillation .

Chemical Reactions Analysis

Types of Reactions: Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) undergoes various types of chemical reactions, including polymerization, addition, and substitution reactions. It is readily polymerized or copolymerized with styrene, butadiene, isobutylene, and methyl methacrylate in the presence of radical, cationic, or anionic initiators .

Common Reagents and Conditions: Common reagents used in the reactions of styrene 2-vinylpyridine include radical initiators, cationic initiators, and anionic initiators. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products: The major products formed from the reactions of styrene 2-vinylpyridine include homopolymers and copolymers. These polymers have various applications in different industries due to their unique properties .

Mechanism of Action

The mechanism of action of styrene 2-vinylpyridine involves its ability to undergo polymerization and form stable polymers. The electron-withdrawing effect of the ring nitrogen atom allows it to add nucleophiles such as methoxide, cyanide, and hydrogen sulfide at the vinylic site, leading to the formation of addition products . This property is crucial for its applications in various chemical reactions and polymerizations.

Comparison with Similar Compounds

Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) can be compared with other similar compounds such as poly(2-vinylpyridine), poly(4-vinylpyridine), and poly(2-vinylpyridine-co-styrene). These compounds share similar polymerization properties but differ in their structural configurations and specific applications . For instance, poly(4-vinylpyridine) is often used in electrode organization for electrochemical applications due to its enhanced electrical conductivity .

Conclusion

Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) is a versatile compound with significant industrial and scientific research applications. Its unique properties and ability to form stable polymers make it valuable in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

2-ethenylpyridine;styrene

InChI

InChI=1S/C8H8.C7H7N/c1-2-8-6-4-3-5-7-8;1-2-7-5-3-4-6-8-7/h2-7H,1H2;2-6H,1H2

InChI Key

USDNTLSSMWDFHG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1.C=CC1=CC=CC=N1

Related CAS

697745-42-9
143731-12-8
827026-33-5
108614-86-4
24980-54-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A series of 2-vinylpyridine/styrene and 4-vinylpyridine/styrene copolymers was prepared by radical polymerization using azobisisobutyronitrile or benzoyl peroxide as initiator. The styrene content of the copolymer ranged from 15% to 50% by weight. Larger or smaller amounts of styrene may be used.
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Synthesis routes and methods II

Procedure details

A mixture (100 kg) of styrene and 2-vinylpyridine (30:70 by weight) containing 1% of initiator (azobisisobutyronitrile) is added in the course of 1 hour at a temperature of 65° C. to water (250 liters) containing 0.5% of amphiphilic surfactant (Rhodoviol 25/140). The polymerization is continued for 22 hours.
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100 kg
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initiator
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250 L
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Synthesis routes and methods III

Procedure details

20 g of the copolymer of EPT-B was placed in a sealed flask and was suspended by the addition of 8.9 g of dried styrene (St), 0.9 g of dried vinylpyridine (referred to as VPy) and 80 ml of THF. 1.1 ml of dried oxygen was blown through to initiate the reaction, followed by stirring at room temperature for 30 hr. 100 ml of methanol was added to terminate the reaction. The precipitated polymer was extracted with acetone and heptane by the Soxhelt extractor in a nitrogen atmosphere over a period of 24 hr to obtain an insoluble diblock copolymer of EPT-O-(styrene/vinylpyridine copolymer) (referred to as EPT-O-P(St/VPy)).
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copolymer
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20 g
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8.9 g
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0.9 g
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80 mL
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1.1 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 2-vinylpyridine (650 g) and styrene (350 g) is washed twice with 5% NaOH in water (each 320 mL) and twice with water (each 640 mL) to remove the inhibitors. The monomers which contain some residual water have a volume of 1039 mL and are used in b below.
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650 g
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350 g
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